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Introduction
3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a

versatile bifunctional organic compound of significant interest to researchers in medicinal

chemistry and materials science. Its unique structure, incorporating both a boronic acid moiety

and a primary amide, allows for diverse applications, including as a key building block in the

synthesis of enzyme inhibitors and as a component in self-assembling materials and sensors.

[1] A thorough understanding of its structural and electronic properties, as elucidated by

spectroscopic techniques, is paramount for its effective utilization in these fields.

This technical guide provides an in-depth analysis of the spectroscopic data of 3-
aminocarbonylphenylboronic acid, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of

this data is presented from the perspective of a seasoned application scientist, offering insights

into the relationship between the observed spectral features and the molecular structure.

Molecular Structure and Properties
3-Aminocarbonylphenylboronic acid possesses the chemical formula C₇H₈BNO₃ and a

molecular weight of approximately 164.95 g/mol . The molecule consists of a benzene ring
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substituted with a boronic acid group [-B(OH)₂] and an aminocarbonyl (amide) group [-

C(=O)NH₂] at the meta position.

Property Value Source

CAS Number 351422-73-6

Molecular Formula C₇H₈BNO₃

Molecular Weight 164.95 g/mol

Melting Point 221-226 °C

Appearance White to off-white powder

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-aminocarbonylphenylboronic acid, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using dimethyl sulfoxide-d₆

(DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 3-aminocarbonylphenylboronic acid in DMSO-d₆ exhibits distinct

signals corresponding to the aromatic protons and the amide protons. The boronic acid protons

often appear as a broad singlet and can exchange with residual water in the solvent.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.21 s - B(OH)₂

8.08 s - -NH₂

7.91 d 7.7 Ar-H

7.82 d 7.6 Ar-H

7.42 t 7.6 Ar-H

7.32 s - -NH₂

Interpretation: The aromatic region of the spectrum displays signals characteristic of a 1,3-

disubstituted benzene ring. The downfield shifts of the aromatic protons are influenced by the

electron-withdrawing nature of both the boronic acid and the amide functional groups. The two

singlets at 8.21 and 8.08 ppm are assigned to the acidic protons of the boronic acid and the

amide protons, respectively. Their chemical shifts can be sensitive to concentration and

temperature due to hydrogen bonding. The remaining aromatic protons appear as a doublet, a

doublet, and a triplet, consistent with the substitution pattern. The singlet at 7.32 ppm is also

assigned to one of the amide protons.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (δ) ppm Assignment

168.1 C=O (Amide)

134.8 Ar-C

133.0 Ar-C

130.1 Ar-C

128.4 Ar-C

127.3 Ar-C

Not Observed C-B

Interpretation: The signal at 168.1 ppm is characteristic of an amide carbonyl carbon. The

remaining signals in the aromatic region (127-135 ppm) correspond to the six carbons of the

benzene ring. The carbon atom directly attached to the boron atom is often not observed or

appears as a very broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
The IR spectrum was recorded on a neat solid sample using an ATR-FTIR spectrometer.

IR Spectral Data and Interpretation
The IR spectrum of 3-aminocarbonylphenylboronic acid shows characteristic absorption

bands for the O-H, N-H, C=O, and B-O bonds.
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Wavenumber (ν) cm⁻¹ Intensity Assignment

3397, 3183 Strong, Broad
O-H stretch (boronic acid), N-H

stretch (amide)

1658 Strong C=O stretch (Amide I)

1608, 1569 Medium
C=C stretch (aromatic), N-H

bend (Amide II)

1388 Strong B-O stretch

1321 Medium C-N stretch

1121, 889, 756, 696, 651 Medium-Weak C-H bend (aromatic)

Interpretation: The broad absorption bands in the region of 3100-3400 cm⁻¹ are indicative of

the O-H stretching vibrations of the boronic acid group, which are often involved in hydrogen

bonding, and the N-H stretching vibrations of the primary amide. The strong, sharp peak at

1658 cm⁻¹ is the characteristic C=O stretching vibration of the amide (Amide I band). The

absorptions at 1608 and 1569 cm⁻¹ are attributed to the aromatic C=C stretching and the N-H

bending vibration (Amide II band). The strong band at 1388 cm⁻¹ is a key indicator of the B-O

stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

High-resolution mass spectrometry (HRMS) provides a very accurate determination of the

molecular weight, allowing for the confirmation of the elemental composition.

Experimental Protocol: Mass Spectrometry
High-resolution mass spectrometry was performed using an electrospray ionization (ESI)

source in positive ion mode.

Mass Spectral Data and Interpretation
The HRMS data confirms the molecular formula of 3-aminocarbonylphenylboronic acid.
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Ion Calculated m/z Found m/z

[M+H]⁺ 166.0670 166.0671

Interpretation: The experimentally observed mass-to-charge ratio for the protonated molecule

([M+H]⁺) is in excellent agreement with the calculated value for the molecular formula

C₇H₉BNO₃, confirming the identity of the compound.

Fragmentation Pathway
The fragmentation of 3-aminocarbonylphenylboronic acid in the mass spectrometer can

provide further structural information. A logical fragmentation workflow is depicted below.

[C₇H₈BNO₃H]⁺
m/z = 166

[C₇H₆BNO₂]⁺
m/z = 148

(-H₂O)- H₂O

[C₇H₇NO]⁺
m/z = 121
(-B(OH)₂)

- B(OH)₂
[C₆H₅]⁺
m/z = 77

(-CO, -NH₂)

- CO, -NH₂

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway.

Conclusion
The comprehensive spectroscopic analysis of 3-aminocarbonylphenylboronic acid provides

a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR data confirm the

1,3-disubstituted aromatic ring and the presence of the amide and boronic acid functionalities.

The IR spectrum further corroborates the presence of these key functional groups through their

characteristic vibrational frequencies. Finally, high-resolution mass spectrometry provides

definitive confirmation of the elemental composition. This detailed spectroscopic guide serves

as a valuable resource for researchers, enabling confident identification and utilization of this

important chemical building block in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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